

Prodigiosin: A Natural Dye for Advanced Textiles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Prodigiosine*

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Application Notes and Protocols for Researchers and Drug Development Professionals

Prodigiosin, a vibrant red pigment produced by various bacteria, is emerging as a promising natural dye for textiles, offering not only a sustainable alternative to synthetic colorants but also conferring unique bioactive properties to the fabric. This document provides detailed application notes and protocols for the extraction, application, and characterization of prodigiosin as a textile dye, with a focus on its functional advantages.

Introduction

Prodigiosin is a family of natural red pigments characterized by a common pyrrolylpyrromethane skeleton. Produced by microorganisms such as *Serratia marcescens* and *Pseudomonas putida*, it has garnered significant interest for its potential applications in textile dyeing.^[1] Beyond its coloring ability, prodigiosin imparts valuable functionalities to fabrics, including antimicrobial and pH-sensing (halochromic) properties, making it a candidate for advanced textiles in medical and smart apparel applications.^{[1][2]} The dyeing process can be optimized for various natural and synthetic fibers, with parameters like pH, temperature, and the use of mordants playing a crucial role in color strength and fastness.^{[3][4]}

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the application of prodigiosin as a textile dye.

Table 1: Optimal Dyeing Conditions for Various Textiles

Textile Fiber	Prodigios in Source	Temperature (°C)	Time (min)	pH	Mordant	Key Findings
Cotton	Serratia marcescens	90	60	3	None	Achieved greatest color strength with good fastness properties. [4] [5]
Cotton	Pseudomonas putida	80	60	Neutral	Tannic Acid (pre-mordanting)	Neutral prodigiosin yielded higher color strength. [2]
Jute	Serratia marcescens SS1	80	60	7	Tannic Acid (pre-mordant)	Maximum dye uptake (K/S of 6.6) was observed. [3]
Polyester	Pseudomonas putida	130	45	Neutral	None	Showed excellent fastness properties. [1] [2]
Silk	Zooshikella rubidus	60	60	4	Not specified	Optimal conditions for silk dyeing. [3]
Silk	Serratia marcescens	80	30	2.1	None	Resulted in high color strength

						and good color fastness.[6]
Wool	Pseudomonas putida	100	60	Neutral	None	Effective dyeing temperature.[2]
Nylon	Pseudomonas putida	100	60	Neutral	None	Effective dyeing temperature.[2]
Acrylic	Vibrio sp.	80	60	4.5	None	Dyed effectively under acidic conditions.[7]

Table 2: Color Fastness Properties of Prodigiosin-Dyed Textiles

Textile Fiber	Mordant	Washing Fastness (Grey Scale)	Rubbing Fastness (Wet/Dry)	Perspiration Fastness (Acidic/Alkaline)	Light Fastness (Blue Wool Scale)
Jute	Tannic Acid	2 (with mordant), 1 (without mordant)	4-5 (wet, with mordant), 4 (wet, without mordant)	4-5 (with mordant), 4 (without mordant)	Not specified
Cotton	None	Good	Good	Good	Not specified
Polyester	None	Good (Color difference up to 5)	Not specified	Not specified	Good (Up to 16)
Cotton	None	Good (Color difference up to 14)	Not specified	Not specified	Good (Up to 15)

Table 3: Antimicrobial Activity of Prodigiosin-Dyed Textiles

Textile Fiber	Test Organism	Result
Cotton	Staphylococcus aureus	99.2% bacteriostatic rate[4]
Cotton	Escherichia coli	85.5% bacteriostatic rate[4]
Prodigiosin-printed samples	Pseudomonas aeruginosa	Strong antimicrobial activity[1][2]
Jute	Pathogenic bacteria	Maximum activity against P. aeruginosa[3]
Wool	E. coli	52% reduction of bacteria[7]
Wool	S. aureus	46% reduction of bacteria[7]
Silk	E. coli	35% reduction of bacteria[7]
Silk	S. aureus	29% reduction of bacteria[7]

Experimental Protocols

Protocol for Prodigiosin Production and Extraction

This protocol is a generalized procedure based on common laboratory practices for the production and extraction of prodigiosin from *Serratia marcescens*.

Materials:

- *Serratia marcescens* culture
- Nutrient broth or other suitable fermentation medium
- Centrifuge and centrifuge tubes
- Acidified methanol (e.g., methanol with 4% 1M HCl) or a mixture of methanol and chloroform (1:1)[8]
- Rotary evaporator (optional)
- Spectrophotometer

Procedure:

- Inoculate a sterile fermentation broth with a 24-hour-old culture of *Serratia marcescens*. [3]
- Incubate the culture at 25-30°C for 48-72 hours with shaking (e.g., 150-200 rpm). [2]
- Harvest the bacterial cells by centrifuging the culture broth at 10,000 rpm for 10-15 minutes at 4°C. [2][3]
- Discard the supernatant and resuspend the cell pellet in acidified methanol. The acidified methanol helps to lyse the cells and extract the intracellular pigment. [3]
- Incubate the mixture at 60°C for 20 minutes or shake at room temperature in the dark for 12 hours. [7][9]
- Centrifuge the mixture to pellet the cell debris.

- Collect the supernatant containing the prodigiosin extract.
- For a powdered dye, the solvent can be removed using a rotary evaporator.
- Quantify the extracted prodigiosin by measuring the absorbance of the supernatant at approximately 535 nm.[\[10\]](#)

Protocol for Textile Dyeing with Prodigiosin

This protocol outlines the general procedure for dyeing various textile fibers with the extracted prodigiosin.

Materials:

- Textile fabric (e.g., cotton, wool, silk, polyester)
- Prodigiosin extract
- Dyeing apparatus (e.g., water bath with shaker, infrared heating system)
- Mordant solution (e.g., 10% tannic acid, optional)[\[3\]](#)
- Detergent (e.g., Diadavin UN)
- Distilled water

Procedure:

- Pre-mordanting (Optional): To improve dye uptake, especially for natural fibers, treat the fabric in a mordant bath. For example, use a 10% tannic acid solution with a liquor ratio of 1:20 at 90°C for 1 hour.[\[2\]](#)[\[3\]](#)
- Dye Bath Preparation: Prepare the dye bath with the prodigiosin extract, maintaining a liquor ratio of 1:20 to 1:30.[\[2\]](#) Adjust the pH of the dye bath according to the fabric type (see Table 1). For cotton, a pH of 3 is often optimal.[\[4\]](#)
- Dyeing: Immerse the fabric in the dye bath. The dyeing temperature and time should be optimized for the specific fiber (refer to Table 1). For example:

- Cotton/Silk: Heat to 80-90°C and maintain for 60 minutes.[\[2\]](#)[\[4\]](#)
- Wool/Nylon: Heat to 100°C and maintain for 60 minutes.[\[2\]](#)
- Polyester: Heat in stages up to 130°C.[\[2\]](#)
- Rinsing and Washing: After dyeing, rinse the fabric with distilled water. Then, wash with a 1 g/L detergent solution at boiling temperature for 20 minutes to remove any unbound pigment.
[\[2\]](#)
- Drying: Dry the dyed fabric in an oven at a low temperature (e.g., 40°C).[\[2\]](#)

Protocol for Assessing Color Fastness

Standard ISO methods should be used for assessing the color fastness of the dyed fabrics.

- Washing Fastness: Evaluate according to ISO 105-C06.
- Rubbing Fastness: Evaluate according to ISO 105-X12.[\[3\]](#)
- Perspiration Fastness: Evaluate according to ISO 105-E04.
- Light Fastness: Evaluate according to ISO 105-B02.

Protocol for Evaluating Antimicrobial Activity

The antimicrobial properties of the dyed fabric can be assessed using standard methods such as AATCC 100 (quantitative) or AATCC 147 (qualitative).

Brief Procedure (based on AATCC 100):

- Prepare swatches of the dyed and undyed (control) fabric.
- Inoculate the swatches with a known concentration of test bacteria (e.g., *S. aureus*, *E. coli*).
- Incubate the swatches in a humid environment for a specified contact time (e.g., 16-24 hours).[\[7\]](#)

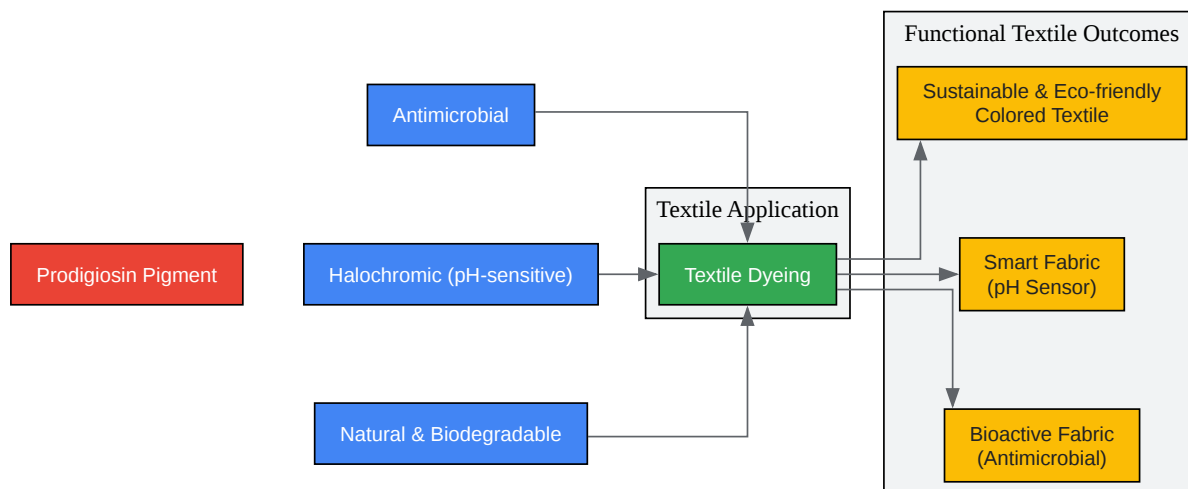
- Elute the bacteria from the swatches and perform serial dilutions and plate counts to determine the number of viable bacteria.
- Calculate the percentage reduction of bacteria on the dyed fabric compared to the control.

Visualized Workflows and Relationships



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Caption: Experimental workflow for prodigiosin dyeing of textiles.



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- To cite this document: BenchChem. [Prodigiosin: A Natural Dye for Advanced Textiles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828770#prodigiosin-as-a-natural-dye-for-textiles]

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